Cas no 2172098-79-0 (3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

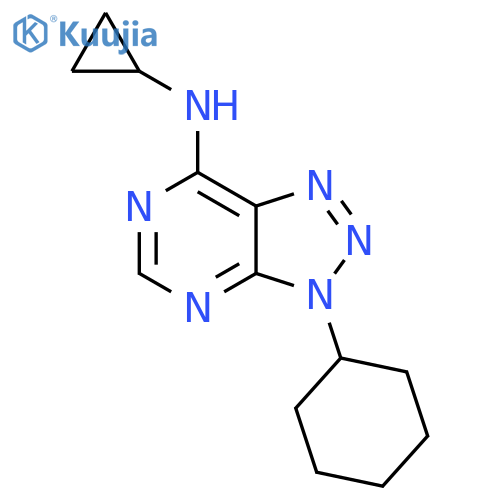

2172098-79-0 structure

商品名:3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

- EN300-1592116

- 2172098-79-0

- 3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

-

- インチ: 1S/C13H18N6/c1-2-4-10(5-3-1)19-13-11(17-18-19)12(14-8-15-13)16-9-6-7-9/h8-10H,1-7H2,(H,14,15,16)

- InChIKey: XKCQEZMHQAGNQV-UHFFFAOYSA-N

- ほほえんだ: N(C1=C2C(=NC=N1)N(C1CCCCC1)N=N2)C1CC1

計算された属性

- せいみつぶんしりょう: 258.15929460g/mol

- どういたいしつりょう: 258.15929460g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.5Ų

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1592116-0.25g |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 0.25g |

$1065.0 | 2023-06-04 | ||

| Enamine | EN300-1592116-0.1g |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 0.1g |

$1019.0 | 2023-06-04 | ||

| Enamine | EN300-1592116-100mg |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 100mg |

$1019.0 | 2023-09-23 | ||

| Enamine | EN300-1592116-1000mg |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 1000mg |

$1157.0 | 2023-09-23 | ||

| Enamine | EN300-1592116-5000mg |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 5000mg |

$3355.0 | 2023-09-23 | ||

| Enamine | EN300-1592116-2500mg |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 2500mg |

$2268.0 | 2023-09-23 | ||

| Enamine | EN300-1592116-2.5g |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 2.5g |

$2268.0 | 2023-06-04 | ||

| Enamine | EN300-1592116-50mg |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 50mg |

$972.0 | 2023-09-23 | ||

| Enamine | EN300-1592116-1.0g |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1592116-0.5g |

3-cyclohexyl-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172098-79-0 | 0.5g |

$1111.0 | 2023-06-04 |

3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2172098-79-0 (3-cyclohexyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量